molecular formula C12H15N5O3 B12479981 2-{2-methoxy-4-[(4H-1,2,4-triazol-4-ylamino)methyl]phenoxy}acetamide

2-{2-methoxy-4-[(4H-1,2,4-triazol-4-ylamino)methyl]phenoxy}acetamide

Cat. No.: B12479981
M. Wt: 277.28 g/mol
InChI Key: VFMORHOZZIANLS-UHFFFAOYSA-N
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Description

2-{2-methoxy-4-[(4H-1,2,4-triazol-4-ylamino)methyl]phenoxy}acetamide is a synthetic organic compound that features a triazole ring, a methoxy group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-methoxy-4-[(4H-1,2,4-triazol-4-ylamino)methyl]phenoxy}acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.

    Attachment of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with a halogenated precursor.

    Formation of the Acetamide Group: The acetamide group is formed by reacting an amine with acetic anhydride or acetyl chloride under basic conditions.

    Coupling Reactions: The final compound is obtained by coupling the triazole-containing intermediate with the methoxy-substituted phenol derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{2-methoxy-4-[(4H-1,2,4-triazol-4-ylamino)methyl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.

    Reduction: The triazole ring can be reduced to form a dihydrotriazole derivative under hydrogenation conditions.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Hydroxyl or carbonyl derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

2-{2-methoxy-4-[(4H-1,2,4-triazol-4-ylamino)methyl]phenoxy}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-methoxy-4-[(4H-1,2,4-triazol-4-ylamino)methyl]phenoxy}acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. The methoxy and acetamide groups can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-methoxy-4-[(4H-1,2,4-triazol-4-ylamino)methyl]phenoxy}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring, methoxy group, and acetamide group allows for versatile chemical reactivity and potential therapeutic applications.

Properties

Molecular Formula

C12H15N5O3

Molecular Weight

277.28 g/mol

IUPAC Name

2-[2-methoxy-4-[(1,2,4-triazol-4-ylamino)methyl]phenoxy]acetamide

InChI

InChI=1S/C12H15N5O3/c1-19-11-4-9(5-16-17-7-14-15-8-17)2-3-10(11)20-6-12(13)18/h2-4,7-8,16H,5-6H2,1H3,(H2,13,18)

InChI Key

VFMORHOZZIANLS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CNN2C=NN=C2)OCC(=O)N

Origin of Product

United States

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